molecular formula C15H15NO3 B1463284 2-(2,6-Dimethoxybenzoyl)-5-methylpyridine CAS No. 1187164-85-7

2-(2,6-Dimethoxybenzoyl)-5-methylpyridine

Cat. No. B1463284
CAS RN: 1187164-85-7
M. Wt: 257.28 g/mol
InChI Key: UTXVYQCTHRVUBC-UHFFFAOYSA-N
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Description

The compound “2-(2,6-Dimethoxybenzoyl)-5-methylpyridine” is a pyridine derivative. Pyridines are aromatic heterocyclic compounds, similar to benzene, but with one CH group replaced by a nitrogen atom . The “2,6-Dimethoxybenzoyl” part suggests the presence of a benzoyl group (a benzene ring attached to a carbonyl group) that is substituted with two methoxy groups (OCH3) at the 2 and 6 positions of the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyridine ring with a methyl group at the 5-position and a 2,6-dimethoxybenzoyl group at the 2-position . The exact 3D structure and conformation would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

As a pyridine derivative, this compound would be expected to undergo reactions typical of pyridines, such as electrophilic substitution, nucleophilic substitution, and metal complexation . The presence of the benzoyl and methoxy groups may also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the pyridine ring is a polar structure and can participate in hydrogen bonding, which could influence properties like solubility and boiling point .

Scientific Research Applications

Structural and Spectral Properties

Studies on compounds with dimethoxybenzoic acid and methylpyridine moieties often focus on their crystal structures and spectral properties. For example, research on 2,4-dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid revealed nearly planar structures with steric interactions dictating the orientation of methyl and carboxylic acid groups (Barich et al., 2004). Another study on bis(2,6-dimethoxybenzoato)(2,2′:6′,2″-terpyridine)manganese(II) , a five-coordinate Mn(II) complex, characterized its molecular structure and spectral properties (Erre et al., 2000). These studies indicate the importance of structural analysis in understanding the chemical behavior and potential applications of similar compounds.

Molecular Interactions and Complex Formation

Research on molecular interactions and complex formation is crucial for understanding how similar compounds might interact in various chemical environments. Monomeric versus dimeric structures in ternary complexes of manganese(II) with derivatives of benzoic acid and nitrogenous bases have been explored to understand structural details and spectral properties (Garribba et al., 2004). These insights into molecular structure and interaction can inform the synthesis and application of novel compounds with specific desired properties.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

properties

IUPAC Name

(2,6-dimethoxyphenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-7-8-11(16-9-10)15(17)14-12(18-2)5-4-6-13(14)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXVYQCTHRVUBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=C(C=CC=C2OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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